molecular formula C16H18N2O2 B13193930 3-[1-(2,3-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

3-[1-(2,3-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

Cat. No.: B13193930
M. Wt: 270.33 g/mol
InChI Key: FGTHJPPFYOIYMN-UHFFFAOYSA-N
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Description

3-[1-(2,3-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a complex organic compound with a molecular formula of C16H18N2O2 This compound is characterized by the presence of a piperidine ring, a nitrile group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2,3-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile typically involves multiple steps. One common method involves the reaction of 2,3-dimethylphenylacetonitrile with piperidin-2-one under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and the reaction temperature is maintained between 0°C to 25°C to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully monitored, and advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-[1-(2,3-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[1-(2,3-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of high-value chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[1-(2,3-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may influence signal transduction pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(2,3-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a piperidine ring, nitrile group, and dimethylphenyl group makes it a valuable compound for various research applications .

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

3-[1-(2,3-dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

InChI

InChI=1S/C16H18N2O2/c1-11-5-3-7-14(12(11)2)18-10-4-6-13(16(18)20)15(19)8-9-17/h3,5,7,13H,4,6,8,10H2,1-2H3

InChI Key

FGTHJPPFYOIYMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCCC(C2=O)C(=O)CC#N)C

Origin of Product

United States

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